Carcinine Hydrochloride

Description

The exact mass of the compound this compound is 218.0934388 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

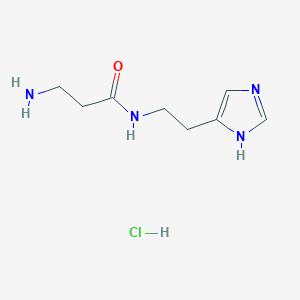

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBFANGKSJPRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57022-38-5 | |

| Record name | Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57022-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Carcinine (β-alanylhistamine): A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanylhistamine) is a naturally occurring dipeptide found in various mammalian tissues. Structurally similar to its well-studied analogue, carnosine (β-alanyl-L-histidine), carcinine exhibits significant antioxidant and neuroprotective properties. Its resistance to enzymatic hydrolysis by carnosinase, a key degrading enzyme of carnosine, suggests potentially higher bioavailability and prolonged therapeutic effects. This technical guide provides a comprehensive overview of the discovery and isolation of carcinine from biological sources, detailing the experimental protocols for its extraction and quantification. It also explores its known biological roles, metabolic pathways, and interactions with cellular signaling cascades. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are illustrated with detailed diagrams. This document serves as a foundational resource for researchers and professionals in pharmacology and drug development interested in the therapeutic potential of this intriguing biomolecule.

Discovery and Initial Isolation

While the renowned Russian biochemist Vladimir Gulevich discovered carnosine in meat extract at the beginning of the 20th century, the identification of its decarboxylated analogue, carcinine, in biological tissues came much later. Early studies in the 1970s and 1980s focused on the synthesis of carcinine and its effects on invertebrate physiology.

A pivotal moment in the history of carcinine in mammals was the 1990 study by Flancbaum and colleagues, which provided the first definitive evidence of its existence in various mammalian tissues. Using a sensitive high-performance liquid chromatography (HPLC) method, they identified and quantified carcinine in tissues from rats, guinea pigs, mice, and humans. This discovery established carcinine as an endogenous biomolecule in mammals and paved the way for further investigation into its physiological roles.

Prior to this, in 1988, O'Dowd and colleagues had developed HPLC methods for the detection of carnosine and other histidyl derivatives in cardiac and skeletal muscle, laying some of the analytical groundwork for subsequent studies.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of carcinine from biological sources require precise and sensitive analytical techniques due to its relatively low concentrations compared to carnosine. HPLC is the most common method employed for this purpose.

Tissue Extraction

A general protocol for the extraction of carcinine from tissue samples is as follows:

-

Homogenization: Tissue samples are minced and homogenized in a suitable buffer, typically a cold acidic solution such as perchloric acid or a phosphate (B84403) buffer, to precipitate proteins and prevent enzymatic degradation.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: The resulting supernatant, containing carcinine and other small molecules, is carefully collected.

-

Purification (Optional): Depending on the complexity of the sample and the analytical method, a solid-phase extraction (SPE) step may be employed to further purify the extract and remove interfering substances.

High-Performance Liquid Chromatography (HPLC) Quantification

The method described by Flancbaum et al. (1990) for the quantification of carcinine serves as a foundational protocol:

-

Chromatographic System: A reverse-phase HPLC system is used.

-

Column: A C18 reverse-phase column is typically employed.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.

-

Detection: Detection is commonly achieved using pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of carcinine to form a fluorescent product. The fluorescence is then measured by a fluorescence detector.

-

Quantification: Quantification is performed by comparing the peak area of the carcinine-OPA derivative in the sample to a standard curve generated with known concentrations of carcinine.

Caption: Hypothesized metabolic pathway of carcinine.

Signaling Pathways

The direct signaling pathways of carcinine are not as well-elucidated as those of carnosine. However, given its structural similarity to both carnosine and histamine (B1213489), its biological effects are likely mediated through multiple mechanisms.

-

Antioxidant and Cytoprotective Pathways: Like carnosine, carcinine is a potent antioxidant. It can scavenge reactive oxygen species (ROS) and reactive carbonyl species (RCS), such as 4-hydroxynonenal (B163490) (4-HNE). This activity suggests that carcinine may modulate cellular redox signaling. One key pathway implicated in the antioxidant response is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . While direct evidence for carcinine is still emerging, carnosine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes.

-

Histaminergic System: Due to its structural similarity to histamine, carcinine has been shown to interact with the histaminergic system. Studies have indicated that carcinine can act as a selective ligand for the histamine H3 receptor. By interacting with histamine receptors, carcinine could potentially modulate neurotransmission and other physiological processes regulated by histamine.

-

Putative Receptor-Mediated Signaling: There is speculation that some of the effects of carnosine and its analogues could be mediated by specific cell surface receptors. For instance, some studies suggest that carnosine's immunomodulatory effects may involve interactions with receptors on macrophages. It is plausible that carcinine may also exert effects through yet-to-be-identified receptors.

dot

Caption: Potential signaling pathways of carcinine.

Conclusion and Future Directions

The discovery of carcinine in mammalian tissues has opened up new avenues for research into the biological roles of histidine-containing dipeptides. Its resistance to enzymatic degradation makes it a particularly attractive candidate for therapeutic development, potentially offering advantages over carnosine in terms of bioavailability and duration of action.

Future research should focus on several key areas:

-

Definitive Elucidation of Metabolic Pathways: Identifying the specific enzymes responsible for the biosynthesis and degradation of carcinine in mammals is crucial for understanding its regulation and for developing strategies to modulate its endogenous levels.

-

Identification of Specific Receptors and Signaling Cascades: Uncovering the direct molecular targets of carcinine, including any specific receptors, will provide a more complete picture of its mechanism of action and therapeutic potential.

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of carcinine are needed to inform its potential clinical applications.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the safety and efficacy of carcinine in various disease models, including neurodegenerative disorders, cardiovascular diseases, and conditions associated with oxidative stress.

Enzymatic Synthesis of Carcinine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanyl-histamine), a structural analogue of carnosine, has garnered interest for its potential therapeutic applications. While chemical synthesis routes are established, enzymatic synthesis offers a promising green alternative with high specificity and milder reaction conditions. This technical guide outlines a prospective enzymatic pathway for the synthesis of carcinine, leveraging the catalytic machinery of enzymes known to synthesize carnosine. Furthermore, a standard protocol for the subsequent conversion of carcinine to its stable hydrochloride salt is detailed. This document provides a comprehensive theoretical framework and detailed experimental protocols to guide researchers in the development of a biocatalytic process for carcinine hydrochloride production.

Introduction

Carcinine, or β-alanyl-histamine, is a naturally occurring dipeptide-like molecule with demonstrated antioxidant and potential neuromodulatory activities. Its structural similarity to carnosine (β-alanyl-L-histidine) suggests that enzymes involved in carnosine metabolism may also recognize histamine (B1213489) as a substrate, paving the way for a biocatalytic synthesis route. Enzymatic synthesis is an attractive alternative to traditional chemical methods, offering advantages such as high selectivity, reduced environmental impact, and operation under mild conditions.[1]

This guide proposes a whole-cell biocatalysis approach for the synthesis of carcinine, followed by a straightforward chemical conversion to its hydrochloride salt for enhanced stability and solubility. The methodologies presented are based on established protocols for the enzymatic synthesis of carnosine, providing a solid foundation for the development of a novel biocatalytic process for carcinine production.

Proposed Enzymatic Synthesis Pathway of Carcinine

The proposed enzymatic synthesis of carcinine involves the condensation of β-alanine and histamine. This reaction is analogous to the synthesis of carnosine, where β-alanine is condensed with L-histidine. Two primary classes of enzymes are considered for this biocatalytic transformation: Carnosine Synthase (EC 6.3.2.11) and certain β-Aminopeptidases .

While carnosine synthase is the natural catalyst for carnosine formation, its substrate specificity towards histamine would need to be experimentally verified. A more versatile and readily applicable approach, based on available literature, is the use of β-aminopeptidases in a whole-cell biocatalyst system.[2][3] These enzymes have been shown to catalyze the formation of peptide bonds under specific conditions.[4]

The proposed reaction is as follows:

β-Alanine + Histamine ---(Enzyme)---> Carcinine + H₂O

Experimental Protocols

This section details the proposed experimental protocols for the enzymatic synthesis of carcinine using a whole-cell biocatalyst approach, followed by the conversion to this compound.

Whole-Cell Biocatalyst Preparation

The use of whole-cell biocatalysts offers several advantages, including the elimination of tedious enzyme purification steps and the inherent presence of necessary cofactors.[5][6] A recombinant Escherichia coli strain overexpressing a suitable β-aminopeptidase, such as DmpA from Ochrobactrum anthropi, is proposed.[2][3]

Protocol:

-

Gene Synthesis and Cloning: Synthesize the gene encoding the selected β-aminopeptidase, codon-optimized for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7 promoter).

-

Transformation: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Cultivation and Induction:

-

Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue the cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

-

The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.

-

Enzymatic Synthesis of Carcinine

This protocol is adapted from optimized conditions for L-carnosine synthesis using a whole-cell biocatalyst.[2][3]

Reaction Components:

-

β-Alanine

-

Histamine dihydrochloride (B599025) (or free base, with pH adjustment)

-

Whole-cell biocatalyst (recombinant E. coli)

-

Reaction Buffer (e.g., 100 mM Sodium Carbonate Buffer)

Protocol:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve β-alanine and histamine in the reaction buffer.

-

pH Adjustment: Adjust the pH of the substrate solution to the optimal range for the β-aminopeptidase (typically pH 9-10).[2][7]

-

Initiation of Reaction: Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the synthesis.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation.[7]

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for carcinine formation using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Termination and Product Recovery:

-

Once the reaction has reached completion (or equilibrium), terminate it by separating the biocatalyst from the reaction mixture through centrifugation or filtration.

-

The supernatant containing the synthesized carcinine can then be collected for purification.

-

Purification of Carcinine

-

Clarification: Further clarify the supernatant by microfiltration to remove any remaining cell debris.

-

Chromatographic Separation: Purify carcinine from the clarified supernatant using ion-exchange chromatography.

-

Load the supernatant onto a strong cation exchange column.

-

Wash the column with a low-ionic-strength buffer to remove unreacted β-alanine and other impurities.

-

Elute the bound carcinine using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).

-

-

Desalting and Lyophilization:

-

Collect the fractions containing pure carcinine and desalt them using size-exclusion chromatography or dialysis.

-

Lyophilize the desalted solution to obtain pure carcinine as a solid.

-

Conversion to this compound

The final step is the conversion of the purified carcinine free base to its more stable hydrochloride salt.[8][9][10]

Protocol:

-

Dissolution: Dissolve the purified carcinine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol (B145695) or isopropanol).

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in dioxane or isopropanol) dropwise until the pH of the solution becomes acidic (pH 2-3).

-

Precipitation and Crystallization: The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent.

-

Dry the this compound product under vacuum to remove any residual solvent.

-

Quantitative Data Presentation

As the enzymatic synthesis of carcinine is a proposed pathway, quantitative data from the closely related enzymatic synthesis of L-carnosine is presented below to provide a benchmark for expected outcomes.

| Parameter | Value | Reference |

| Enzyme | β-Aminopeptidase (DmpA) | [2] |

| Biocatalyst | Recombinant E. coli (whole-cell) | [2] |

| Substrates | β-Alanine-amide, L-Histidine | [2] |

| Optimal pH | 9.0 - 10.0 | [2][7] |

| Optimal Temperature | 30 - 45°C | [7] |

| Substrate Ratio (His:β-Ala) | 5:1 to 80:1 | [2] |

| Reaction Time | 4.5 - 24 hours | [2][11] |

| Reported Yield (L-Carnosine) | Up to 71% | [2] |

| Product Titer (L-Carnosine) | Up to 3.7 g/L | [12] |

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the existing knowledge on carnosine synthesis, a viable and environmentally friendly biocatalytic route is proposed. The detailed experimental protocols for whole-cell biocatalyst preparation, enzymatic synthesis, product purification, and conversion to the hydrochloride salt offer a clear roadmap for researchers in this field. The provided quantitative data from analogous reactions serve as a valuable reference for process optimization. Further experimental validation is required to determine the optimal conditions and efficiency of the proposed pathway for carcinine production. This approach holds significant potential for the sustainable and efficient manufacturing of this compound for various applications in the pharmaceutical and drug development industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for L-Carnosine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple enzymatic procedure for L-carnosine synthesis: whole-cell biocatalysis and efficient biocatalyst recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Carcinine Hydrochloride in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanylhistamine), a structural analog of carnosine, is an endogenous dipeptide found in various mammalian tissues.[1] Its biosynthesis is intrinsically linked to the metabolic pathways of its constituent precursors, β-alanine and histamine (B1213489). This technical guide provides a comprehensive overview of the current understanding of carcinine hydrochloride biosynthesis in mammals, detailing the enzymatic pathways, key substrates, and regulatory considerations. This document is intended to serve as a resource for researchers investigating the physiological roles of carcinine and its potential as a therapeutic agent.

Introduction

Carcinine has been identified in a range of mammalian tissues, including those of rats, guinea pigs, mice, and humans.[1] It is considered part of the broader carnosine-histidine-histamine metabolic network.[1] While the physiological functions of carcinine are still under investigation, its antioxidant and neuroprotective properties suggest potential roles in cellular defense and signaling. This guide focuses on the core of its formation: the biosynthetic process within mammalian cells.

The Biosynthetic Pathway of Carcinine

The primary pathway for carcinine biosynthesis involves the enzymatic condensation of β-alanine and histamine. This reaction is catalyzed by an ATP-dependent ligase. While a specific "carcinine synthase" has been described in invertebrates, in mammals, this activity is strongly suggested to be a function of carnosine synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).

The Precursors

-

β-Alanine: This non-proteinogenic β-amino acid is the rate-limiting precursor for the synthesis of carnosine and, by extension, likely for carcinine.[2] Its availability is a key regulatory point in the biosynthetic pathway.

-

Histamine: This biogenic amine is produced from the decarboxylation of the amino acid L-histidine by the enzyme histidine decarboxylase (HDC). Histamine is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.

The Enzymatic Reaction

The synthesis of carcinine is an ATP-dependent process where β-alanine and histamine are joined by a peptide bond.

β-alanine + Histamine + ATP → Carcinine + ADP + Pi

While direct evidence for histamine as a substrate for mammalian CARNS1 is an active area of research, the structural similarity between histamine and L-histidine makes this a highly plausible mechanism.

Figure 1: Proposed biosynthetic pathway of carcinine in mammalian tissues.

Quantitative Data

Quantitative data on endogenous carcinine levels in mammalian tissues are limited. However, its presence has been confirmed in multiple species. The concentration of its precursors, β-alanine and histamine, can vary significantly between tissues.

| Compound | Tissue | Species | Concentration | Reference |

| Carcinine | Retina | Mouse | ~5 ± 1.1 ng/retina (following oral administration) | [3] |

| Intestines | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |

| Kidney | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |

| Liver | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |

| Myocardium | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |

| Pituitary Gland | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |

| β-Alanine | Skeletal Muscle | Human | 2-5 mM | |

| Brain | Rat | ~0.05-0.1 µmol/g | ||

| Histamine | Brain | Rat | ~50-100 ng/g | |

| Skin | Human | ~10-100 µg/g | ||

| Stomach | Human | ~10-150 µg/g |

Note: Precursor concentrations are approximate and can vary based on physiological conditions and analytical methods.

Experimental Protocols

Experimental Workflow for Carcinine Biosynthesis Analysis

Figure 2: General experimental workflow for the analysis of carcinine biosynthesis.

Detailed Protocol for In Vitro Carcinine Synthase Assay

This protocol is adapted from established methods for carnosine synthase activity and is designed to detect the synthesis of carcinine from β-alanine and histamine.

Materials:

-

Mammalian tissue (e.g., brain, skeletal muscle)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

β-alanine solution (100 mM)

-

Histamine dihydrochloride (B599025) solution (100 mM)

-

ATP solution (100 mM)

-

MgCl₂ solution (1 M)

-

Perchloric acid (PCA), 10% (v/v)

-

Potassium carbonate (K₂CO₃), 2 M

-

HPLC-grade water and acetonitrile

-

Formic acid

-

This compound standard

-

Internal standard (e.g., isotopic labeled carcinine)

Procedure:

-

Tissue Homogenization:

-

Excise and weigh the tissue of interest on ice.

-

Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL, add:

-

50 µL of assay buffer

-

10 µL of cytosolic fraction (containing a known amount of protein, e.g., 100-500 µg)

-

10 µL of 100 mM β-alanine (final concentration 10 mM)

-

10 µL of 100 mM histamine (final concentration 10 mM)

-

10 µL of 100 mM ATP (final concentration 10 mM)

-

1 µL of 1 M MgCl₂ (final concentration 10 mM)

-

Adjust volume to 100 µL with water if necessary.

-

-

Include control reactions lacking one of the substrates or ATP to determine background levels.

-

Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 25 µL of 10% PCA.

-

Vortex and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize by adding an appropriate volume of 2 M K₂CO₃.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

-

Collect the supernatant for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Use a C18 reverse-phase HPLC column.

-

Mobile phase A: 0.1% formic acid in water.

-

Mobile phase B: 0.1% formic acid in acetonitrile.

-

Run a gradient elution to separate carcinine from other components.

-

Detect carcinine using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for carcinine and the internal standard should be optimized.

-

Quantify the amount of carcinine produced by comparing the peak area to a standard curve of this compound.

-

Regulation of Carcinine Biosynthesis

The biosynthesis of carcinine is likely regulated at several levels, primarily through the availability of its precursors and the activity of the synthesizing enzyme.

References

- 1. Existence of carcinine, a histamine-related compound, in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influences of Beta-Alanine and l-Histidine Supplementation on Growth Performance, Meat Quality, Carnosine Content, and mRNA Expression of Carnosine-Related Enzymes in Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Carcinine in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (B1662310) (β-alanylhistamine) is a naturally occurring imidazole (B134444) dipeptide, structurally related to the more extensively studied carnosine (β-alanyl-L-histidine). While the physiological roles of carnosine as an antioxidant, pH buffer, and anti-glycating agent are well-documented in vertebrates, the natural occurrence and function of carcinine in marine invertebrates remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current state of knowledge regarding carcinine in marine invertebrates, with a focus on its quantitative distribution, analytical methodologies, and putative biological roles. The information presented herein is intended to serve as a foundational resource for researchers in marine biology, pharmacology, and drug discovery seeking to investigate this intriguing molecule.

Quantitative Occurrence of Carcinine in Marine Invertebrates

The available quantitative data on the natural occurrence of carcinine in marine invertebrates is notably sparse. To date, the most definitive and quantitative evidence comes from a study on the common shore crab, Carcinus maenas. Research has identified and quantified carcinine in the cardiac tissue of this crustacean, suggesting a potential physiological role within this organ.

A broader investigation into the presence of histidine-containing dipeptides (HCDs) in 38 aquatic species, including six molluscs and six crustaceans, found that the majority of the invertebrate species analyzed did not contain detectable levels of these compounds[1][2]. The one exception was the sepia Uroteuthis chinensis[1][2]. This finding, seemingly in contrast with the specific detection of carcinine in Carcinus maenas, underscores the sporadic and species-specific distribution of these dipeptides among marine invertebrates. It is plausible that the occurrence of carcinine is limited to specific taxa or even to particular tissues within an organism, highlighting the need for more targeted and sensitive analytical approaches in future studies.

Table 1: Quantitative Data on Carcinine in Marine Invertebrates

| Phylum | Species | Tissue | Concentration | Method of Analysis | Reference |

| Arthropoda | Carcinus maenas | Cardiac Tissue | 22.1 µg/mL (dry weight) | Ion-exchange chromatography and spectrophotometry | [3] |

Experimental Protocols for the Determination of Carcinine

The accurate detection and quantification of carcinine in complex biological matrices require robust analytical methodologies. The following protocols provide a historical and a modern approach to the analysis of carcinine and related imidazole compounds.

Protocol 1: Ion-Exchange Chromatography and Spectrophotometric Quantification of Carcinine in Carcinus maenas Heart Tissue (Arnould & Tankosic, 1980)

This method, while foundational, utilizes classical biochemical techniques.

1. Tissue Extraction:

-

Excise cardiac tissue from Carcinus maenas.

-

Homogenize the tissue in an appropriate buffer (e.g., phosphate (B84403) buffer).

-

Deproteinize the homogenate using a suitable precipitating agent (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. Ion-Exchange Chromatography:

-

Pack a chromatography column with a suitable ion-exchange resin (e.g., Dowex 50).

-

Equilibrate the column with a starting buffer of a specific pH.

-

Load the deproteinized tissue extract onto the column.

-

Elute the compounds using a pH or salt gradient. Carcinine is separated from other compounds based on its charge characteristics.

-

Collect fractions and monitor for the presence of carcinine.

3. Spectrophotometric Titration:

-

To the fractions containing carcinine, add sulfanilamide (B372717) in a basic solution to form an azo derivative.

-

Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.

-

Quantify the concentration of carcinine by comparing the absorbance to a standard curve prepared with known concentrations of carcinine.

Protocol 2: A Modern Approach using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Imidazole Dipeptides

1. Sample Preparation and Extraction:

-

Homogenize 100-200 mg of marine invertebrate tissue in a suitable solvent, such as 85:15 (v:v) acetonitrile (B52724):water with 1% formic acid[4].

-

Sonicate the homogenate to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances[4].

2. HPLC Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like carcinine.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale separations.

-

Injection Volume: 5-10 µL of the extracted sample.

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for imidazole compounds.

-

Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique for quantification. This involves monitoring a specific precursor ion (the molecular ion of carcinine) and a specific product ion generated by its fragmentation.

-

Quantification: A standard curve is generated using a certified carcinine standard. An internal standard (e.g., a stable isotope-labeled version of carcinine) should be used to correct for matrix effects and variations in instrument response.

Potential Signaling and Biosynthetic Pathways

Direct evidence for signaling and biosynthetic pathways of carcinine in marine invertebrates is currently lacking. However, by examining the metabolism of related compounds, we can propose hypothetical pathways that can guide future research.

Hypothetical Biosynthesis of Carcinine

Carcinine is the decarboxylated form of carnosine. Therefore, its biosynthesis is likely linked to the pathways of its precursors, β-alanine and histamine (B1213489), or through the direct decarboxylation of carnosine.

-

Pathway 1: Synthesis from β-alanine and Histamine: This pathway is analogous to the synthesis of carnosine from β-alanine and L-histidine, catalyzed by carnosine synthase (CARNS1), an ATP-grasp domain-containing protein[5][6]. In this hypothetical pathway for carcinine, a similar enzyme would ligate β-alanine and histamine. Histamine itself is produced from the decarboxylation of L-histidine by histidine decarboxylase.

-

Pathway 2: Decarboxylation of Carnosine: Carcinine could also be formed through the direct decarboxylation of carnosine. This would require a specific carnosine decarboxylase enzyme, the existence of which has not yet been demonstrated in marine invertebrates.

Potential Role in Neurotransmission

In the fruit fly Drosophila melanogaster, carcinine plays a crucial role in the recycling of histamine at the photoreceptor synapse[7]. In this system, histamine released into the synaptic cleft is taken up by glial cells and converted to carcinine by the enzyme Ebony. Carcinine is then transported back into the photoreceptor neuron, where it is hydrolyzed back to histamine by the enzyme Tan[7]. While Drosophila is not a marine invertebrate, this well-characterized pathway provides a compelling hypothesis for the function of carcinine in the nervous systems of marine invertebrates where histamine is a neurotransmitter.

Future Directions and Conclusion

The study of carcinine in marine invertebrates is in its infancy. The confirmed presence of this molecule in Carcinus maenas opens up numerous avenues for future research. Key areas that warrant investigation include:

-

Broad-Scale Screening: A systematic screening of a diverse range of marine invertebrate species from different phyla is necessary to understand the taxonomic distribution of carcinine.

-

Development of Sensitive Analytical Methods: The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for the accurate quantification of carcinine in various tissues.

-

Functional Studies: Investigating the physiological roles of carcinine in marine invertebrates, particularly in the nervous and cardiovascular systems, could reveal novel biological functions.

-

Enzymatic and Genetic Studies: The identification and characterization of the enzymes involved in carcinine biosynthesis and degradation will provide a deeper understanding of its metabolic pathways.

References

- 1. vliz.be [vliz.be]

- 2. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Titration method for determination of carcinine (beta-alanyl-histamine). Application to the heart of Carcinus maenas (L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 7. The Role of Carcinine in Signaling at the Drosophila Photoreceptor Synapse | PLOS Genetics [journals.plos.org]

Carcinine Hydrochloride: A Multifaceted Molecule with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) hydrochloride (β-alanylhistamine dihydrochloride) is a naturally occurring imidazole-containing dipeptide derivative with a growing body of evidence supporting its diverse biochemical and physiological roles. This technical guide provides a comprehensive overview of the multifaceted nature of carcinine hydrochloride, focusing on its potent antioxidant properties, its function as a histamine (B1213489) H3 receptor antagonist, and its emerging role in the modulation of critical cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key molecular interactions to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Carcinine, structurally similar to the well-studied dipeptide carnosine, is distinguished by the substitution of L-histidine with histamine.[1] This seemingly minor structural modification confers unique physicochemical and biological properties, including enhanced stability against enzymatic degradation by carnosinase.[2] This increased bioavailability positions carcinine as a promising therapeutic agent for a range of pathologies underpinned by oxidative stress, neuroinflammation, and metabolic dysregulation. This guide will delve into the core biochemical and physiological functions of this compound, presenting a detailed analysis of its mechanisms of action and potential therapeutic applications.

Biochemical and Physiological Roles

Potent Antioxidant and Cytoprotective Agent

This compound exhibits robust antioxidant activity through multiple mechanisms, making it a formidable scavenger of reactive oxygen species (ROS) and a protector against oxidative damage.

2.1.1. Direct Radical Scavenging and Inhibition of Lipid Peroxidation

Carcinine is an effective scavenger of highly damaging hydroxyl radicals (•OH).[3][4] Its imidazole (B134444) ring is capable of directly quenching these reactive species, thereby preventing damage to vital cellular components.[5] Furthermore, carcinine has been demonstrated to inhibit lipid peroxidation, a destructive chain reaction that compromises the integrity of cellular membranes.[3][4]

Quantitative Data on Antioxidant Activity

| Assay | Analyte | Effective Concentration/IC50 | Experimental System |

| Lipid Peroxidation Inhibition | Linoleic Acid | 10-25 mM | Iron-ascorbate induced peroxidation |

| Lipid Peroxidation Inhibition | Phosphatidylcholine Liposomes | 10-25 mM | Hemoglobin-activated peroxidation |

| 4-Hydroxynonenal (B163490) (4-HNE) Scavenging | 4-HNE | IC50: 33.2 ± 0.6 µg/µL | In vitro incubation with retinal proteins |

2.1.2. Scavenging of Cytotoxic Aldehydes

A significant aspect of carcinine's cytoprotective effect is its ability to scavenge toxic byproducts of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).[6][7] 4-HNE is a highly reactive aldehyde that can form adducts with proteins, leading to cellular dysfunction and apoptosis. Carcinine effectively forms an adduct with 4-HNE, neutralizing its toxicity.[6][7]

Histamine H3 Receptor Antagonism

Modulation of Cellular Signaling Pathways

Emerging evidence, primarily from studies on its analogue carnosine, suggests that carcinine may modulate key signaling pathways involved in cellular metabolism, inflammation, and survival.

2.3.1. mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[9] Studies on carnosine have shown that it can inhibit the Akt/mTOR/p70S6K signaling pathway, which is often dysregulated in cancer.[4] Given the structural similarity, it is plausible that carcinine may exert similar effects, representing a potential avenue for anti-cancer drug development.

2.3.2. NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[10][] Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers.[12] Carnosine has been shown to suppress the NF-κB signaling pathway, suggesting that carcinine may also possess anti-inflammatory properties through this mechanism.[13]

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the biochemical and physiological effects of this compound.

Antioxidant Activity Assays

3.1.1. Inhibition of Lipid Peroxidation Assay (TBARS Assay)

-

Principle: This assay measures the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

-

Methodology:

-

Prepare a lipid-rich substrate (e.g., linoleic acid emulsion or liposomes).

-

Induce lipid peroxidation using an initiator (e.g., FeSO4/ascorbate).

-

Incubate the substrate with and without various concentrations of this compound.

-

Stop the reaction and add TBA reagent.

-

Heat the samples to allow for color development.

-

Measure the absorbance at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation.[4]

-

3.1.2. 4-Hydroxynonenal (4-HNE) Scavenging Assay

-

Principle: This assay quantifies the ability of carcinine to prevent the formation of 4-HNE-protein adducts.

-

Methodology:

-

Incubate retinal protein extracts with 4-HNE in the presence and absence of varying concentrations of this compound.

-

After incubation, quantify the amount of 4-HNE-protein adducts using a dot-blot analysis with an anti-HNE antibody.

-

The signal intensity is inversely proportional to the scavenging activity of carcinine.

-

The IC50 value can be determined by plotting the percentage of adduct formation against the carcinine concentration.[6][7]

-

Histamine H3 Receptor Binding Assay

-

Principle: A competitive radioligand binding assay is used to determine the affinity of this compound for the H3 receptor.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[14][15]

-

Signaling Pathway and Experimental Workflow Diagrams

Visualizing Molecular Interactions

Caption: Antioxidant mechanisms of this compound.

Caption: Carcinine's role as a histamine H3 receptor antagonist.

Caption: Postulated inhibitory effect of carcinine on the mTOR pathway.

Caption: Postulated inhibitory effect of carcinine on the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising multifunctional molecule with significant therapeutic potential. Its robust antioxidant and cytoprotective properties, combined with its activity as a histamine H3 receptor antagonist, make it a compelling candidate for the development of novel treatments for neurodegenerative disorders, inflammatory conditions, and metabolic diseases. While the direct effects of this compound on signaling pathways such as mTOR and NF-κB require further investigation, the existing data on its analogue, carnosine, provides a strong rationale for continued research in this area. Future studies should focus on elucidating the precise molecular mechanisms of carcinine's action, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluating its efficacy in preclinical models of disease. Such research will be instrumental in translating the therapeutic promise of this compound into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of L-carnitine. | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Carcinine Hydrochloride: A Technical Overview of its Antagonistic Activity at the Histamine H3 Receptor

Abstract

Carcinine (B1662310), or β-alanyl-L-histamine, is a naturally occurring dipeptide and a metabolite of L-histidine. It is recognized as a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. This document provides a detailed technical overview of carcinine hydrochloride, focusing on its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways associated with H3R antagonism.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic nerve terminals in the central nervous system. Its activation by histamine leads to the inhibition of neurotransmitter release, including histamine itself, acetylcholine, norepinephrine, and serotonin. This autoinhibitory feedback mechanism makes the H3R a critical target for modulating histaminergic neurotransmission and related physiological processes such as wakefulness, cognition, and metabolic regulation. Antagonists of the H3R block this feedback loop, thereby increasing the synthesis and release of histamine, which has pro-cognitive and wake-promoting effects.

This compound: A Profile

Carcinine is an imidazole-containing dipeptide found in the mammalian brain and other tissues. As the hydrochloride salt, its solubility and stability are enhanced for experimental use. Structurally similar to histamine, it interacts with histaminergic systems but exhibits a distinct pharmacological profile. Notably, it acts as a potent antagonist at the H3 receptor while showing weaker or no significant activity at other histamine receptor subtypes (H1, H2, H4). This selectivity makes it a valuable tool for studying the physiological roles of the H3R.

Mechanism of Action and Signaling Pathways

As an H3R antagonist, carcinine binds to the receptor but does not elicit the conformational change necessary for G-protein activation. Instead, it competitively blocks histamine from binding, thereby preventing the receptor's constitutive activity and inhibitory downstream signaling.

The H3 receptor couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels. Carcinine's antagonism prevents these events from occurring.

Carcinine Hydrochloride's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) (β-alanylhistamine), a natural imidazole-containing dipeptide and a structural analog of carnosine, is emerging as a molecule of significant interest due to its potent antioxidant and neuroprotective properties. Its interaction with cellular membranes is a critical aspect of its biological activity, encompassing both direct physicochemical effects on the lipid bilayer and the modulation of membrane-associated signaling pathways. This technical guide provides an in-depth analysis of the current understanding of carcinine hydrochloride's engagement with cellular membranes. It consolidates quantitative data on its antioxidant efficacy and receptor affinity, details relevant experimental protocols for its study, and visualizes key signaling pathways. A primary mechanism of membrane interaction is the potent scavenging of lipid peroxidation byproducts, such as 4-hydroxynonenal (B163490) (4-HNE), thereby preserving membrane integrity. Additionally, carcinine functions as a selective antagonist of the histamine (B1213489) H3 receptor, directly implicating it in the modulation of neurotransmitter release and neuronal signaling cascades. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of carcinine.

Introduction

The cellular membrane is not merely a passive barrier but a dynamic interface that orchestrates a vast array of physiological processes. The integrity and fluidity of the lipid bilayer are paramount for cellular function, and their disruption by oxidative stress is a hallmark of numerous pathologies. Lipid peroxidation, a chain reaction of oxidative degradation of lipids, generates cytotoxic aldehydes like 4-hydroxynonenal (4-HNE), which can covalently modify membrane proteins and lipids, leading to cellular dysfunction and apoptosis.

Carcinine (β-alanylhistamine) is a naturally occurring dipeptide with notable resistance to enzymatic hydrolysis by carnosinase, giving it a potential bioavailability advantage over its more extensively studied counterpart, carnosine.[1][2] Its primary mode of interaction with cellular membranes is indirect, through its powerful antioxidant and radical-scavenging activities that protect the lipid bilayer from oxidative damage.[1][3][4] Furthermore, carcinine has been identified as a selective antagonist for the presynaptic histamine H3 receptor, a G protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters in the central nervous system.[5][6] This dual functionality—a membrane-protecting antioxidant and a neuromodulatory ligand—makes carcinine a compelling candidate for therapeutic development.

This guide will explore these interactions in detail, presenting the quantitative data that defines its efficacy, outlining the experimental methodologies required to probe its mechanisms, and illustrating the signaling pathways it modulates.

Quantitative Data on Carcinine Interactions

The efficacy of carcinine in its interactions related to the cellular membrane can be quantified through its antioxidant capacity and its receptor binding affinity. The following tables summarize the key data available in the scientific literature.

Table 1: Antioxidant and Protective Activities of Carcinine

| Parameter | Value/Efficacy | Experimental Context | Source(s) |

| Inhibition of 4-HNE Adduct Formation (IC50) | 33.2 ± 0.6 µg/µL | Inhibition of 4-hydroxynonenal (4-HNE) adduct formation with retinal proteins in vitro. | [7][8] |

| Inhibition of Linoleic Acid Peroxidation | Effective at 10-25 mM | Assessed by measuring the inhibition of thiobarbituric acid reactive substance (TBARS) formation in an iron/ascorbate-induced peroxidation system. | [1][3] |

| Inhibition of Phosphatidylcholine Liposomal Peroxidation | Effective at 10-25 mM | Assessed via TBARS assay in an artificial liposomal membrane system, demonstrating direct protection of a lipid bilayer. | [1][3] |

| Hydroxyl Radical (•OH) Scavenging | Good Scavenger | Measured via iron-dependent radical damage to deoxyribose, showing protective effects comparable to carnosine. | [1][3] |

Table 2: Receptor Binding Affinity of Carcinine

| Receptor Subtype | Binding Affinity (Ki) | Radioligand Displaced | Tissue Source | Source(s) |

| Histamine H3 | 0.2939 ± 0.2188 µM | [³H]Nα-methylhistamine | Rat Forebrain Membranes | [5] |

| Histamine H2 | 365.3 ± 232.8 µM | [¹²⁵I]iodoaminopotentidine | Guinea-Pig Brain Membranes | [5] |

| Histamine H1 | 3621.2 ± 583.9 µM | [³H]pyrilamine | Rat Forebrain Membranes | [5] |

Signaling Pathway Interactions

Carcinine's influence on cellular function is mediated through distinct signaling pathways. Its established role as a histamine H3 receptor antagonist directly impacts neuronal signaling. Furthermore, based on the activity of its close structural analog, carnosine, potential roles in modulating the Nrf2 and mTOR pathways are hypothesized.

Histamine H3 Receptor Antagonism

Carcinine acts as a selective antagonist/inverse agonist at the presynaptic histamine H3 receptor (H3R). In its basal state, the H3R constitutively inhibits histamine synthesis and release. By blocking this receptor, carcinine disinhibits the histaminergic neuron, leading to increased synthesis and release of histamine and other neurotransmitters like serotonin.[5] This action is crucial for its potential effects on cognition and wakefulness.

Hypothesized Nrf2 Pathway Activation

While not yet directly demonstrated for carcinine, its analog carnosine is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] It is plausible that carcinine shares this capability. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. clinicaterapeutica.it [clinicaterapeutica.it]

- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Carcinine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) hydrochloride, also known as β-alanylhistamine dihydrochloride, is a naturally occurring dipeptide analogue of L-carnosine. It has garnered significant interest in the scientific community due to its notable biological activities, primarily as a selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to carcinine hydrochloride. Detailed experimental protocols for its synthesis, purification, and characterization by various spectroscopic techniques are presented. Furthermore, the guide elucidates the signaling pathways modulated by this compound in its capacity as a histamine H3 receptor inverse agonist. All quantitative data have been summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz.

Chemical Structure and Identification

Carcinine is structurally similar to carnosine, differing by the absence of the carboxyl group on the histidine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride[1] |

| Synonyms | Carcinine dihydrochloride, Decarboxy carnosine hydrochloride, β-Alanylhistamine dihydrochloride, Alistin |

| CAS Number | 57022-38-5[2][3] |

| Molecular Formula | C₈H₁₆Cl₂N₄O (also written as C₈H₁₄N₄O · 2HCl)[1] |

| Molecular Weight | 255.14 g/mol [2][3] |

| SMILES String | C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl[1] |

| InChI Key | ZQTUNIWBUQUKAM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | Not explicitly reported in the searched literature. |

| Solubility | Water: >15 mg/mL[3] Methanol, Ethanol (B145695), DMSO: Soluble (qualitative)[5][6][7][8] |

| Stability | More stable than L-carnosine under specific physiological conditions.[4] Store desiccated at -20°C.[3] |

Synthesis and Purification

A common method for the synthesis of carcinine involves the coupling of a protected β-alanine derivative with histamine.

Synthesis Protocol: Condensation of Boc-β-alanine with Histamine

This protocol is based on the general principle of peptide synthesis.[9]

Experimental Workflow: Synthesis of Carcinine

References

- 1. Decarboxy carnosine hydrochloride | C8H16Cl2N4O | CID 6419997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]

- 4. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Carcinine (beta-alanyl-histamine): rapid synthesis and action on vertebrate blood pressure] [pubmed.ncbi.nlm.nih.gov]

Carcinine Hydrochloride: A Comprehensive Technical Guide on its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) hydrochloride (β-alanylhistamine) is a naturally occurring imidazole (B134444) dipeptide with significant neuromodulatory properties. This technical guide provides an in-depth analysis of carcinine's primary role in neurotransmission as a potent and selective histamine (B1213489) H3 receptor antagonist. By blocking the inhibitory presynaptic H3 autoreceptors, carcinine enhances the synthesis and release of histamine in the central nervous system. This action subsequently modulates the release of other key neurotransmitters, including serotonin, and has been shown to have no significant direct effect on dopamine (B1211576) release. This guide summarizes the quantitative data on its receptor binding affinity, its impact on histamine metabolism, and its downstream effects on other neurotransmitter systems. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in neurology and pharmacology.

Introduction

Carcinine, a structural analog of carnosine where histidine is replaced by histamine, is an endogenous dipeptide found in various mammalian tissues, including the brain[1]. Its unique structure confers a high resistance to degradation by carnosinase, enhancing its bioavailability compared to carnosine[2]. While initially investigated for its antioxidant properties[3][4][5], recent research has highlighted its significant role in neurotransmission, primarily through its interaction with the histamine H3 receptor[6][7].

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system[1]. As an antagonist at this receptor, carcinine effectively disinhibits histaminergic neurons, leading to increased histamine levels and subsequent modulation of other neurotransmitter systems. This mechanism of action positions carcinine as a compound of interest for therapeutic applications in conditions where cognitive enhancement and wakefulness are desired.

This guide will provide a detailed examination of the pharmacology of carcinine hydrochloride, focusing on its mechanism of action in neurotransmission, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of Carcinine

| Receptor Subtype | Ki (μM) |

| Histamine H3 | 0.2939 ± 0.2188 |

| Histamine H1 | 3621.2 ± 583.9 |

| Histamine H2 | 365.3 ± 232.8 |

| Data from Chen et al. (2004)[7][8] |

Table 2: Effect of Carcinine on Histamine Metabolism in Mouse Cortex

| Treatment | Histidine Decarboxylase (HDC) Activity (pmol/mg protein/min) | Brain Histamine Levels (% of Control) |

| Control | 0.186 ± 0.069 | 100% |

| Carcinine (20 mg/kg) | 0.227 ± 0.009 | 55.4% (at 60 min post-injection) |

| Data from Chen et al. (2004)[7][8] |

Table 3: Effect of Carcinine on Neurotransmitter Release from Mouse Cortex Slices

| Neurotransmitter | Carcinine Concentration (μM) | % Increase in Release |

| Serotonin (5-HT) | 20 | Significant Increase |

| Serotonin (5-HT) | 50 | Significant Increase |

| Dopamine | Not specified | No apparent effect |

| Data from Chen et al. (2004)[7][8] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action in the central nervous system is the antagonism of the histamine H3 receptor. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of carcinine as a histamine H3 receptor antagonist.

As depicted, carcinine blocks the H3 autoreceptor, preventing the Gi/o protein-mediated inhibition of adenylate cyclase. This leads to an increase in cAMP levels, promoting the synthesis (via increased HDC activity) and release of histamine into the synaptic cleft. The elevated synaptic histamine can then act on postsynaptic H1 and H2 receptors, mediating various downstream physiological effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of carcinine's effects on neurotransmission.

Radioligand Binding Assay for Histamine Receptors

This protocol is used to determine the binding affinity (Ki) of carcinine for different histamine receptor subtypes.

Caption: Experimental workflow for a radioligand binding assay.

Methodology Details:

-

Membrane Preparation: Brain tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3 receptors) and varying concentrations of carcinine.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of carcinine that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Measurement of Histidine Decarboxylase (HDC) Activity

This assay quantifies the rate of histamine synthesis from its precursor, histidine.

Caption: Experimental workflow for measuring HDC activity.

Methodology Details:

-

Reaction: Brain tissue homogenate is incubated with radiolabeled L-[14C]histidine and the cofactor pyridoxal-5'-phosphate.

-

CO2 Trapping: The [14C]O2 produced by the decarboxylation of histidine is trapped using a suitable agent, such as hyamine hydroxide.

-

Quantification: The amount of trapped [14C]O2 is quantified by liquid scintillation counting.

-

Calculation: The HDC activity is expressed as the amount of product formed per unit of protein per unit of time.

HPLC Analysis of Neurotransmitter Release

This method is used to measure the release of neurotransmitters from brain slices.

Caption: Experimental workflow for HPLC analysis of neurotransmitter release.

Methodology Details:

-

Brain Slice Preparation: Fresh brain tissue is sliced into thin sections and maintained in an oxygenated artificial cerebrospinal fluid (aCSF).

-

Neurotransmitter Release: The slices are stimulated (e.g., with a high potassium concentration) to induce neurotransmitter release in the presence or absence of carcinine. The surrounding fluid (superfusate) is collected.

-

HPLC Analysis: The collected superfusate is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) to separate and quantify the different neurotransmitters.

Discussion and Future Directions

The available data strongly support the role of this compound as a selective histamine H3 receptor antagonist. Its ability to increase histamine synthesis and release in the brain, coupled with its favorable pharmacokinetic profile due to resistance to enzymatic degradation, makes it a compelling candidate for further investigation. The downstream modulation of serotonergic systems suggests that carcinine's effects are not limited to the histaminergic system alone and may have broader implications for mood and cognition.

Future research should focus on a more detailed characterization of carcinine's effects on other neurotransmitter systems, including acetylcholine (B1216132) and norepinephrine, which are also known to be modulated by H3 heteroreceptors. In vivo studies, such as microdialysis in freely moving animals, would provide a more dynamic picture of its effects on neurotransmitter levels in specific brain regions. Furthermore, elucidating the full spectrum of its behavioral effects in animal models of cognitive impairment, sleep disorders, and attention deficit hyperactivity disorder could pave the way for its clinical development.

Conclusion

This compound is a promising neuromodulatory agent with a well-defined mechanism of action as a histamine H3 receptor antagonist. Its ability to enhance central histaminergic and serotonergic neurotransmission, combined with its metabolic stability, underscores its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic utility of this compound in a range of neurological and psychiatric disorders.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. carusogiuseppe.net [carusogiuseppe.net]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. Effect of histamine antagonists on myocardial carcinine metabolism during compound 48/80-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Carcinine Hydrochloride using a Novel Reversed-Phase HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of carcinine (B1662310) hydrochloride (β-alanylhistamine dihydrochloride) in bulk drug substances or pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method separates carcinine hydrochloride from potential impurities and degradation products on a C18 reversed-phase column. The mobile phase consists of a phosphate (B84403) buffer and an organic modifier (methanol) in an isocratic elution mode. The imidazole (B134444) ring in carcinine allows for sensitive detection using a UV spectrophotometer.[1][4] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Materials and Reagents

-

This compound Reference Standard: Purity ≥98%

-

Methanol: HPLC grade

-

Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher

-

Orthophosphoric Acid (H₃PO₄): ACS grade or higher

-

Water: HPLC grade or purified to ≥18.2 MΩ·cm resistivity

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed conditions are summarized in the table below.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Proposed Condition |

| HPLC System | Isocratic Pump, Autosampler, Column Oven, UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Methanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Mobile Phase (25 mM KH₂PO₄ Buffer, pH 3.0)

-

Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter.

-

Prepare the final mobile phase by mixing 900 mL of the prepared buffer with 100 mL of HPLC grade methanol.

-

Degas the mobile phase by sonication or helium sparging before use.

Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

-

Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. A suggested concentration range is provided in Table 2.

Preparation of Sample Solution (e.g., for Bulk Drug Substance)

-

Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase following the same procedure as for the Standard Stock Solution (Section 4.2).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation and Method Performance

The following tables summarize the proposed calibration levels and the expected performance characteristics of a validated method based on typical acceptance criteria from ICH guidelines.[2][3]

Table 2: Proposed Calibration Curve Concentrations

| Level | Concentration (µg/mL) |

| 1 | 10 |

| 2 | 25 |

| 3 | 50 |

| 4 | 100 |

| 5 | 150 |

| 6 | 200 |

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | System Precision: ≤ 1.0% Method Precision: ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy |